Lipophilicity-Driven Permeability and Non-Specific Binding Differentiation Against the 4-Trifluoromethyl Analog
The target compound exhibits a lower computed lipophilicity compared to its 4-trifluoromethylphenyl analog, a key determinant of passive membrane permeability and non-specific protein binding. The XLogP3-AA value for the target compound is 1.9 [1]. For the comparator, 1-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea, the computed XLogP is approximately 2.4 based on its chemical structure .
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 1-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea (XLogP ~2.4) |
| Quantified Difference | Δ XLogP ≈ -0.5 (lower lipophilicity) |
| Conditions | Computational prediction using XLogP3 3.0 algorithm on PubChem [1] and structural inference from ChemSpider |
Why This Matters
A lower logP suggests superior aqueous solubility and reduced non-specific binding in biochemical assays, potentially offering a cleaner pharmacological profile for in vitro studies where high plasma protein binding or membrane retention of a more lipophilic analog could confound results.
- [1] PubChem Compound Summary CID 71808649. Computed Properties section, XLogP3-AA value. View Source
